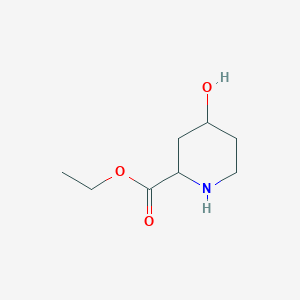
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
Overview
Description
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- involves the inhibition of specific enzymes involved in inflammation and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- can have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- in lab experiments include its potential anti-inflammatory, anti-cancer, and antioxidant properties. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain enzymes.
Future Directions
There are several future directions for research involving 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-. These include investigating its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more studies are needed to investigate the potential toxicity and side effects of this compound.
Scientific Research Applications
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- has been studied for its potential applications in various fields of research. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation.
properties
IUPAC Name |
2-ethyl-3-hydroxy-1-(4-hydroxybutyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-9-11(15)10(14)5-7-12(9)6-3-4-8-13/h5,7,13,15H,2-4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVJEVPRWLSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876586 | |
| Record name | 4-PYRIDONE,3-HYDROXY-2-ETHYL-1-(4-HYDROXY)BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

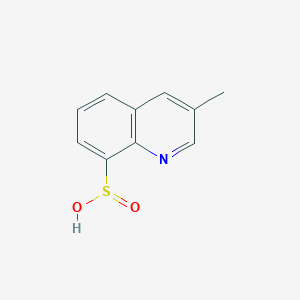

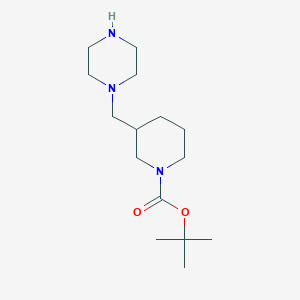
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)
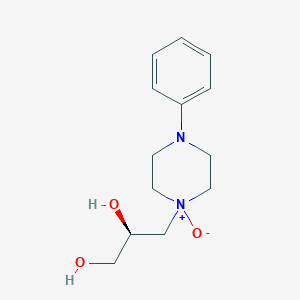
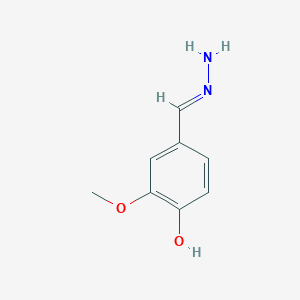


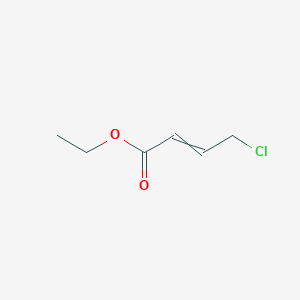

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)
